molecular formula C9H10N2 B1295337 2,7-Dimethylimidazo[1,2-a]pyridine CAS No. 3268-61-9

2,7-Dimethylimidazo[1,2-a]pyridine

Cat. No. B1295337
CAS RN: 3268-61-9
M. Wt: 146.19 g/mol
InChI Key: GYCGFNPVXKJNTL-UHFFFAOYSA-N
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Description

2,7-Dimethylimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This compound has gained interest due to its potential pharmacological properties, particularly in the field of antituberculosis activity.

Synthesis Analysis

The synthesis of this compound derivatives has been reported through various methods. One approach involves the reaction of monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and treatment with substituted amines to yield a range of this compound-3-carboxamide derivatives . Another method describes the synthesis of linear pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores from 2-amino-4-methyl-5-nitropyridine using dimethylformamide dimethylacetal (DMFDMA) for vinylamine functionalization, followed by cyclization and reductive cyclization .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectrometry . Additionally, imidazo[1,2-a]pyridine derivatives with hydroxyaryl units have been shown to form an intramolecular hydrogen-bonded seven-membered ring, which can adopt either a planar or twisted conformation .

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives has been explored in various chemical reactions. For instance, 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, derived from imidazo[1,5-a]pyridine carbene zwitterions, have been used as nucleophiles in reactions with electron-deficient alkynes to synthesize densely functionalized pyrroles and thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, imidazo[1,2-a]pyridine derivatives with an intramolecular hydrogen-bonded seven-membered ring exhibit bright excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state, with quantum yields up to 0.45 . The antimycobacterial activity of these compounds has been evaluated, with some derivatives showing moderate to good activity against Mycobacterium tuberculosis . The pharmacokinetics of these compounds have also been assessed, indicating their potential as drug-like agents .

Scientific Research Applications

Antituberculosis Activity

2,7-Dimethylimidazo[1,2-a]pyridine compounds have shown significant antituberculosis activity. A study by Moraski et al. (2011) synthesized a set of this compound-3-carboxamides, demonstrating excellent potency against various tuberculosis strains, including multi- and extensive drug-resistant strains (Moraski et al., 2011). Similarly, Jadhav et al. (2016) synthesized substituted this compound-3-carboxamide derivatives, which displayed moderate to good antituberculosis activity (Jadhav et al., 2016).

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of this compound derivatives have been studied. Cesur et al. (2010) reported the synthesis of several new imidazo[1,2-a]pyridine compounds, which showed activity against bacterial and fungal strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Cesur et al., 2010).

Therapeutic Agent Development

Imidazo[1,2-a]pyridine has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. Deep et al. (2016) provided insights into the use of imidazo[1,2-a]pyridine derivatives in the development of novel therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases (Deep et al., 2016).

Anticancer Applications

Goel et al. (2016) discussed the anticancer activities of the imidazo[1,2-a]pyridine system, emphasizing its use in inhibiting various tumor cell lines and its potential as a lead molecule in clinical trials for anticancer agents (Goel et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine have been extensively studied. Enguehard-Gueiffier and Gueiffier (2007) reviewed the progress in understanding the pharmacological properties of this scaffold, including its applications as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Chemical Properties

The synthesis and chemical properties of imidazo[1,2-a]pyridines have also been a focus of research. Ravi and Adimurthy (2017) described new methods for synthesizing imidazo[1,2-a]pyridines under mild conditions, enhancing their biological activity (Ravi & Adimurthy, 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCGFNPVXKJNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186350
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3268-61-9
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the current understanding of the mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb)?

A1: While the precise mechanism of action remains to be fully elucidated, preliminary transcriptional profiling experiments using Mtb treated with a representative compound (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) suggest potential interference with essential bacterial metabolic pathways. [] Further research is necessary to pinpoint the exact targets and downstream effects.

Q2: How effective are this compound derivatives against drug-resistant tuberculosis strains?

A2: Studies demonstrate that several this compound-3-carboxamide derivatives exhibit potent activity against a range of Mtb strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. [] This finding highlights their potential for combating the growing threat of drug-resistant tuberculosis.

Q3: What is the structure-activity relationship (SAR) profile of this compound derivatives regarding their anti-tuberculosis activity?

A3: Research indicates that modifications to the substituents on the imidazo[1,2-a]pyridine core significantly impact anti-tuberculosis activity. For instance, the presence of specific substituents at the 3-position, like carboxamide groups, appears crucial for enhanced potency against Mtb. [, ] Further investigations into SAR are ongoing to optimize the structure for improved activity and drug-like properties.

Q4: What are the pharmacokinetic properties of this compound derivatives?

A4: Pharmacokinetic analyses of a lead compound, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, in a mouse model showed promising results. Oral administration resulted in sustained drug levels in serum with a half-life of 20.1 hours, supporting the potential for once-daily dosing. []

Q5: Have this compound derivatives been tested in in vivo models of tuberculosis?

A5: Yes, studies using a mouse model of Mtb infection demonstrated the in vivo efficacy of N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. This compound significantly reduced bacterial burden in the lungs and spleens of infected mice, comparable to the efficacy observed with standard anti-tuberculosis drugs like isoniazid and rifampicin. []

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